N-(3-aminophenyl)cyclopentanecarboxamide

Description

Contextualizing the Amide Functional Group within Pharmaceutical and Agrochemical Chemistry

The amide functional group is a cornerstone in the architecture of biologically active molecules, holding a prominent position in both pharmaceutical and agrochemical chemistry. numberanalytics.comnumberanalytics.com An amide consists of a carbonyl group linked to a nitrogen atom. diplomatacomercial.com This structure is fundamental to the chemistry of life, most notably forming the peptide bonds that link amino acids into proteins. organicchemexplained.com

In drug design, the amide group is highly valued for several key properties. numberanalytics.com Its bond is relatively stable under physiological conditions, which makes it a dependable linker within drug molecules. numberanalytics.comorganicchemexplained.com Amides can also participate in hydrogen bonding as both donors and acceptors, a critical feature for effective interaction with biological targets like enzymes and receptors. numberanalytics.comnumberanalytics.com This ability to form strong, specific interactions often enhances a drug's potency and selectivity. chemistrytalk.org The prevalence of the amide group is evident in its presence in a vast number of therapeutic agents across various classes, including antibacterial, antiviral, anti-inflammatory, and anticancer treatments. numberanalytics.com

In the agrochemical sector, pyrazole (B372694) carboxamides are widely utilized for crop protection, demonstrating both insecticidal and fungicidal activities. nih.gov The stability and binding capabilities of the amide linkage contribute to the efficacy of these agricultural products.

The Significance of Cyclopentane (B165970) and Aminophenyl Moieties in Bioactive Compounds

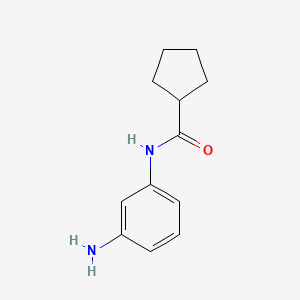

The molecular structure of N-(3-aminophenyl)cyclopentanecarboxamide features two other significant chemical motifs: the cyclopentane ring and the aminophenyl group. Both are important building blocks in the design of bioactive compounds.

The cyclopentane moiety , a five-membered aliphatic ring, is a common scaffold in medicinal chemistry. researchgate.net Its inclusion in a molecule can influence several key properties. The conformational flexibility of the cyclopentane ring can help in optimizing the spatial arrangement of other functional groups to achieve a better fit with a biological target. Furthermore, incorporating a cyclopentane ring can enhance the metabolic stability of a drug candidate by shielding adjacent functional groups from enzymatic degradation. Polyhydroxylated cyclopentane rings are also found in molecules that have been described as potent glycosidase inhibitors. nih.gov

The aminophenyl moiety , an aromatic ring substituted with an amine group, is a crucial component in a wide range of pharmaceuticals. Aromatic amines are substructures in more than a third of drug candidates. drugdiscoverytrends.com The amine group is a key functional group in many biologically active compounds, essential for their activity. numberanalytics.comnih.gov It can act as a hydrogen bond donor and can be protonated under physiological conditions, which can be critical for solubility and for electrostatic interactions with biological targets. nih.gov The aminophenyl structure is found in various therapeutic agents, including kinase inhibitors used in oncology. For instance, the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family of molecules has been investigated as a scaffold for agents active against both sensitive and resistant cancer cells. nih.gov

Overview of Current Research Landscape on Cyclopentanecarboxamide (B1346233) Derivatives

The research landscape for cyclopentanecarboxamide derivatives is active, with studies exploring their potential across multiple therapeutic areas. These derivatives are being investigated for a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.aiontosight.ai The core structure allows for diverse chemical modifications, enabling chemists to synthesize libraries of related compounds to explore structure-activity relationships (SAR).

For example, different cyclopentanecarboxamide derivatives have been evaluated as inhibitors of specific enzymes involved in disease pathways. ontosight.ai The goal of such research is often to identify compounds that can selectively modulate the activity of a receptor or enzyme, leading to a therapeutic effect. The synthesis of these derivatives typically involves established organic chemistry methods, such as the coupling of a cyclopentanecarboxylic acid with an appropriate amine. ontosight.aiontosight.ai The characterization of newly synthesized compounds is routinely performed using analytical techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. ontosight.aiontosight.ai The ongoing exploration of cyclopentanecarboxamide derivatives highlights their potential as a versatile scaffold for the development of novel therapeutic agents.

Structure

3D Structure

Properties

IUPAC Name |

N-(3-aminophenyl)cyclopentanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c13-10-6-3-7-11(8-10)14-12(15)9-4-1-2-5-9/h3,6-9H,1-2,4-5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUAWVGGRDZZBHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588277 | |

| Record name | N-(3-Aminophenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919800-19-4 | |

| Record name | N-(3-Aminophenyl)cyclopentanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Chemical Derivatization of N 3 Aminophenyl Cyclopentanecarboxamide

Established Synthetic Pathways to N-(3-aminophenyl)cyclopentanecarboxamide and its Analogs

Amide Bond Formation Methodologies: Leveraging 2-(3-aminophenyl)acetonitrile and Cyclopentanecarboxylic Acid Precursors

The fundamental approach to synthesizing this compound involves the formation of an amide bond between a derivative of 3-aminophenylacetonitrile and cyclopentanecarboxylic acid. This transformation is a cornerstone of organic synthesis and can be achieved through several reliable methods. The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable process but kinetically slow, often requiring high temperatures and the removal of water. To circumvent these harsh conditions, the carboxylic acid is typically activated to enhance its reactivity toward the amine.

A common strategy involves the conversion of the carboxylic acid into a more reactive species, such as an acyl chloride or an acid anhydride. For instance, cyclopentanecarboxylic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield cyclopentanecarbonyl chloride. This highly electrophilic intermediate then readily reacts with the amino group of 2-(3-aminophenyl)acetonitrile in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to afford the desired amide. The base serves to neutralize the hydrochloric acid generated during the reaction.

Alternatively, the nitrile group of 2-(3-aminophenyl)acetonitrile can be hydrolyzed to the corresponding carboxylic acid, 3-aminophenylacetic acid, which can then be coupled with cyclopentylamine. However, the more direct route of coupling cyclopentanecarboxylic acid with 2-(3-aminophenyl)acetonitrile is generally preferred for its step economy. The nitrile functionality in 2-(3-aminophenyl)acetonitrile is generally stable under standard amide coupling conditions and does not interfere with the reaction.

The reaction conditions for these amide bond formations are typically mild, with temperatures ranging from 0 °C to room temperature, and are carried out in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

Application of Coupling Chemistry in Cyclopentanecarboxamide (B1346233) Synthesis

Modern amide synthesis predominantly relies on the use of coupling reagents that facilitate the reaction between a carboxylic acid and an amine under mild conditions. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by the amine. This approach avoids the need to pre-form a reactive acyl derivative, streamlining the synthetic process.

For the synthesis of this compound, a variety of coupling reagents can be employed. Carbodiimides, such as dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used. In the presence of a carboxylic acid, these reagents form an O-acylisourea intermediate, which is highly reactive towards amines. To suppress side reactions and minimize racemization (if chiral centers are present), additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included.

Phosphonium-based coupling reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and (benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are also highly effective. These reagents convert the carboxylic acid into a reactive oxyphosphonium species, which rapidly reacts with the amine. Similarly, aminium/uronium-based reagents like O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are popular choices due to their high efficiency and the formation of crystalline byproducts that are easily removed.

The general procedure involves dissolving the cyclopentanecarboxylic acid, 2-(3-aminophenyl)acetonitrile, the coupling reagent, and an organic base (e.g., N,N-diisopropylethylamine, DIPEA) in an appropriate solvent. The reaction is typically stirred at room temperature for a few hours to overnight. The choice of coupling reagent and reaction conditions can be tailored to the specific substrates and desired scale of the synthesis.

| Coupling Reagent Class | Examples | Additives | Byproducts |

| Carbodiimides | DCC, EDC | HOBt, HOAt | Ureas |

| Phosphonium Salts | BOP, PyBOP | - | Phosphine oxides |

| Aminium/Uronium Salts | HBTU, HATU | - | Tetramethylurea |

Advanced Synthetic Approaches and Methodological Refinements

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved product purity compared to conventional heating methods. The application of microwave irradiation in the synthesis of this compound and its analogs can significantly enhance the efficiency of the amide bond formation step.

In a typical microwave-assisted procedure, the reactants (cyclopentanecarboxylic acid and 2-(3-aminophenyl)acetonitrile), a coupling reagent, and a suitable solvent are placed in a sealed microwave vessel. The mixture is then subjected to microwave irradiation at a controlled temperature and pressure for a short period, typically ranging from a few minutes to an hour. The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating, leading to a dramatic reduction in reaction time.

The choice of solvent is critical in MAOS, as it must be able to absorb microwave energy effectively. Polar solvents such as DMF, N-methyl-2-pyrrolidone (NMP), and ethanol are commonly used. The use of microwave-transparent solvents with a catalytic amount of a polar additive is also a viable strategy. The optimization of parameters such as temperature, reaction time, and microwave power is essential to achieve the best results. This technique is particularly advantageous for the rapid synthesis of libraries of analogs for screening purposes.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

| Reaction Time | Hours to days | Minutes to an hour |

| Temperature Control | Less precise | Precise and uniform |

| Yields | Often lower | Often higher |

| Side Reactions | More prevalent | Reduced |

High-Throughput Synthesis for Combinatorial Compound Library Generation

High-throughput synthesis (HTS) is a key technology in modern drug discovery and materials science, enabling the rapid generation of large numbers of compounds in a parallel fashion. This approach is well-suited for the synthesis of a combinatorial library of this compound analogs, allowing for the systematic exploration of structure-activity relationships.

In the context of synthesizing a library based on the this compound scaffold, a variety of building blocks can be utilized. For example, a diverse set of substituted anilines can be reacted with a range of carboxylic acids, including cyclopentanecarboxylic acid and its derivatives. The reactions are typically performed in multi-well plates (e.g., 96-well or 384-well plates), with each well serving as an individual reaction vessel.

Automated liquid handling systems are employed to dispense the reactants, reagents, and solvents into the wells, ensuring precision and reproducibility. The reactions are often carried out using solution-phase chemistry, and purification of the resulting compounds is a critical step. High-throughput purification techniques, such as solid-phase extraction (SPE) or preparative high-performance liquid chromatography (HPLC), are used to isolate the desired products. The identity and purity of the library members are then confirmed using high-throughput analytical methods like liquid chromatography-mass spectrometry (LC-MS).

Strategic Derivatization of this compound and Related Compounds

The presence of a primary amino group on the phenyl ring of this compound provides a versatile handle for further chemical modification. Strategic derivatization of this functional group can lead to a wide range of analogs with potentially altered physicochemical properties and biological activities.

Another important modification is N-sulfonylation , which involves the reaction of the amino group with a sulfonyl chloride in the presence of a base like pyridine. The resulting sulfonamide group can act as a hydrogen bond donor and acceptor, and its introduction can significantly impact the compound's acidity and lipophilicity.

N-alkylation of the amino group can also be achieved using various alkylating agents, such as alkyl halides or through reductive amination with aldehydes or ketones. This modification can introduce steric bulk and alter the basicity of the nitrogen atom. The choice of alkylating agent allows for the introduction of a wide array of substituents, from small methyl groups to larger and more complex alkyl chains.

Furthermore, the aniline moiety can participate in various other transformations, such as diazotization followed by Sandmeyer-type reactions to introduce a range of substituents, or palladium-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. These derivatization strategies provide a powerful means to fine-tune the molecular properties of this compound and to explore its potential in various scientific domains.

| Derivatization Strategy | Reagents | Functional Group Introduced |

| N-Acylation | Acyl chlorides, Acid anhydrides | Amide |

| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |

| N-Alkylation | Alkyl halides, Aldehydes/Ketones (reductive amination) | Secondary or Tertiary Amine |

| Diazotization/Sandmeyer | NaNO₂, H⁺; CuX | -X (e.g., -Cl, -Br, -CN) |

| Pd-catalyzed Cross-Coupling | Boronic acids, Stannanes, etc. | Aryl, Alkyl, etc. |

Chemical Modifications at the Aminophenyl Moiety

The aminophenyl group of this compound is a prime site for chemical derivatization, offering numerous avenues to modulate the compound's electronic, steric, and hydrogen-bonding properties. The primary amino group serves as a versatile handle for a variety of chemical transformations.

N-Alkylation and N-Arylation: The amino group can undergo nucleophilic substitution reactions with alkyl or aryl halides to yield secondary or tertiary amines. Catalytic methods, such as the borrowing hydrogen strategy employing iridium or ruthenium complexes, facilitate the N-alkylation of amino amides using alcohols as alkylating agents, with water being the only byproduct. Metal-free approaches using triarylboranes like B(C₆F₅)₃ can also catalyze the N-alkylation of aryl amines with esters. These reactions allow for the introduction of a wide range of alkyl and aryl substituents, which can influence the molecule's lipophilicity and binding interactions.

N-Acylation and Sulfonylation: Treatment of the amino group with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) leads to the formation of the corresponding amides. For instance, acetylation of related 3-amino-N-phenyl-1H-indazole-1-carboxamides has been demonstrated, yielding 3-acetamido derivatives. Similarly, reaction with sulfonyl chlorides provides sulfonamides. These modifications can introduce additional hydrogen bond donors and acceptors, potentially altering the compound's biological activity and pharmacokinetic profile. A general scheme for these modifications is presented below:

| Reagent Class | Functional Group Introduced | Resulting Moiety |

| Alkyl Halide/Alcohol | Alkyl Group | Secondary/Tertiary Amine |

| Acyl Chloride/Anhydride | Acyl Group | Amide |

| Sulfonyl Chloride | Sulfonyl Group | Sulfonamide |

| Isocyanate | Carbamoyl Group | Urea |

Modification of the Phenyl Ring: The aromatic ring itself is amenable to electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The position of these substitutions is directed by the existing amino and amide groups. These modifications can profoundly impact the electronic nature of the phenyl ring and introduce new points for interaction with biological targets. For example, the introduction of halogen atoms can enhance binding affinity through halogen bonding.

Structural Diversification of the Cyclopentane (B165970) Ring System

The cyclopentane ring provides a rigid scaffold that can be modified to explore different conformational spaces and introduce new functionalities.

Substitution on the Cyclopentane Ring: The carbon atoms of the cyclopentane ring can be functionalized through various synthetic routes. For instance, starting from substituted cyclopentanecarboxylic acids, a library of derivatives with substituents on the ring can be generated. These substituents can alter the steric profile of the molecule and introduce chiral centers, leading to stereoisomers with potentially different biological activities.

Spirocyclization: A significant strategy for diversifying the cyclopentane ring is through the formation of spirocyclic systems. Spiro compounds, where two rings share a single atom, introduce a three-dimensional complexity that can be advantageous for fitting into specific binding pockets of proteins. One prominent example is the synthesis of spiro[cyclopentane-1,3'-indoline] derivatives. These can be synthesized through multi-component reactions, for instance, the reaction of isatins, arylamines, and cyclopentane-1,3-dione. This approach allows for the creation of complex molecular architectures from simple starting materials.

| Spirocyclic System | Synthetic Approach | Key Starting Materials |

| Spiro[cyclopentane-1,3'-indoline] | Three-component reaction | Isatin, Arylamine, Cyclopentane-1,3-dione |

| Triphenylphosphanylidene Spiro[cyclopentane-1,3'-indolines] | Three-component reaction | Triphenylphosphine, But-2-ynedioate, Isatylidene malononitrile |

These synthetic strategies significantly expand the structural diversity of the cyclopentane moiety, offering a range of conformations and substitution patterns for biological evaluation.

Introduction of Heteroatoms and Functional Groups for Targeted Properties

Incorporating heteroatoms (atoms other than carbon and hydrogen) and new functional groups into the this compound scaffold is a key strategy for fine-tuning its physicochemical and pharmacological properties.

Replacement of Carbon with Heteroatoms: A common approach is the replacement of a methylene group (-CH₂-) in the cyclopentane ring with a heteroatom, such as nitrogen, to form an azacyclopentane (pyrrolidine) ring. Pyrrolidine derivatives are prevalent in many biologically active compounds and can be synthesized through various methods, including the N-heterocyclization of primary amines with diols catalyzed by iridium complexes. The introduction of a nitrogen atom can increase polarity, provide a site for hydrogen bonding, and serve as a handle for further derivatization.

Introduction of Diverse Functional Groups: Beyond the modifications at the aminophenyl moiety, other functional groups can be introduced to impart specific properties. For instance, hydroxyl groups can be added to increase hydrophilicity and provide hydrogen bonding capabilities. The introduction of acidic or basic functional groups can modulate the ionization state of the molecule at physiological pH, which can affect its solubility, cell permeability, and target binding.

The table below summarizes the potential impact of introducing specific heteroatoms or functional groups:

| Modification | Potential Impact on Properties |

| Introduction of Nitrogen (e.g., Pyrrolidine ring) | Increased polarity, hydrogen bonding, site for further derivatization |

| Introduction of Oxygen (e.g., Hydroxyl group) | Increased hydrophilicity, hydrogen bonding |

| Introduction of Fluorine | Altered metabolic stability, enhanced binding affinity |

| Introduction of Carboxylic Acid | Increased acidity, potential for salt formation, improved solubility |

Synthesis of Analogs for Structure-Activity Relationship Investigations

The systematic synthesis of analogs of this compound is fundamental to understanding its structure-activity relationship (SAR). SAR studies aim to identify the key structural features responsible for the biological activity of a compound and to guide the design of more potent and selective molecules.

By synthesizing and testing a series of analogs with systematic variations in their structure, researchers can build a comprehensive SAR model. For example, a series of N-(3-aminophenyl)cycloalkanecarboxamides with varying cycloalkane ring sizes (e.g., cyclopropane, cyclobutane, cyclohexane) could be synthesized to probe the optimal ring size for a particular biological target.

A hypothetical SAR study might involve the synthesis and evaluation of the analogs listed in the table below:

| Analog | Modification from Parent Compound | Rationale for Synthesis |

| N-(3-acetamido phenyl)cyclopentanecarboxamide | Acylation of the 3-amino group | To investigate the effect of replacing a hydrogen bond donor with an acceptor. |

| N-(3-amino-4-chloro phenyl)cyclopentanecarboxamide | Halogenation of the phenyl ring | To explore the impact of an electron-withdrawing group and potential halogen bonding. |

| N-(3-aminophenyl)pyrrolidine -3-carboxamide | Replacement of cyclopentane with aza-cyclopentane | To assess the influence of a heteroatom in the aliphatic ring on activity and solubility. |

| N-(3-aminophenyl)cyclopentanethiocarboxamide | Replacement of the carbonyl oxygen with sulfur | To evaluate the effect of altering the hydrogen-bonding capacity of the amide linkage. |

The data obtained from testing these and other analogs would provide valuable insights into the pharmacophore of this compound, guiding future synthetic efforts to optimize its biological profile.

Advanced Spectroscopic Characterization and Analytical Methodologies for N 3 Aminophenyl Cyclopentanecarboxamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton Nuclear Magnetic Resonance (1H NMR) Applications

Proton (¹H) NMR spectroscopy is utilized to identify the number and type of hydrogen atoms in a molecule. The spectrum of N-(3-aminophenyl)cyclopentanecarboxamide reveals distinct signals corresponding to the aromatic protons of the 1,3-disubstituted benzene (B151609) ring, the protons of the cyclopentyl group, and the protons of the amine and amide functional groups.

The aromatic region typically displays complex multiplets due to the spin-spin coupling between non-equivalent protons. The cyclopentane (B165970) ring protons usually appear as a series of overlapping multiplets in the aliphatic region of the spectrum. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard.

Table 1: Representative ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| Aromatic CH | 7.10 - 7.30 | m | - | 3H |

| Aromatic CH | 6.50 - 6.70 | m | - | 1H |

| Amide NH | 9.50 - 10.0 | s (br) | - | 1H |

| Amine NH₂ | 3.50 - 4.00 | s (br) | - | 2H |

| Cyclopentyl CH | 2.70 - 2.85 | p | ~8.0 | 1H |

Note: Predicted data is based on spectroscopic principles and data from analogous structures. 's' denotes singlet, 'm' denotes multiplet, 'p' denotes pentet, and 'br' denotes a broad signal.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Techniques

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The spectrum shows signals for the amide carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the cyclopentane ring. The chemical shift of the carbonyl carbon is characteristically found at a lower field (higher ppm value) compared to the aromatic and aliphatic carbons.

Table 2: Representative ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Amide C=O | ~175.0 |

| Aromatic C-NH₂ | ~147.0 |

| Aromatic C-NH | ~139.0 |

| Aromatic CH | ~129.5 |

| Aromatic CH | ~117.0 |

| Aromatic CH | ~113.5 |

| Aromatic CH | ~113.0 |

| Cyclopentyl CH | ~46.0 |

| Cyclopentyl CH₂ | ~30.5 |

Note: Predicted data is based on spectroscopic principles and data from analogous structures like N-(4-Aminophenyl)cyclopentanecarboxamide hydrochloride.

Two-Dimensional NMR Spectroscopic Approaches

To definitively assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is crucial for tracing the proton connectivity within the cyclopentane ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the unambiguous assignment of carbon signals based on their known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This technique is vital for connecting the different structural fragments of the molecule. For instance, it would show correlations between the amide proton (NH) and the carbonyl carbon (C=O), as well as between the cyclopentyl methine proton (CH) and the carbonyl carbon, confirming the cyclopentanecarboxamide (B1346233) structure.

Mass Spectrometry (MS) for Molecular Weight and Purity Assessment

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and aiding in its structural elucidation and purity assessment. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like this compound. In positive ion mode, the analysis would show a prominent peak corresponding to the protonated molecule [M+H]⁺. Given the compound's exact mass of 204.12626 Da, the expected m/z for the protonated ion would be approximately 205.1341. chemicalbridge.co.uk

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, provide valuable structural information through fragmentation patterns. For compounds with a meta-aminophenyl structure, such as the closely related N-(3-aminophenyl)benzamide, a characteristic rearrangement product ion is often observed. nih.govresearchgate.net This rearrangement, confirmed through studies on isotopically labeled analogues, can lead to the formation of a key fragment ion, providing further confidence in the structural assignment. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry Time-of-Flight (LCMS-TOF) Analysis

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. When coupled with a Time-of-Flight (TOF) mass analyzer, this technique provides high-resolution and accurate mass data, which is essential for confirming the elemental composition of a compound and assessing its purity. nih.gov

In an LCMS-TOF analysis of this compound, the LC system would first separate the target compound from any impurities, such as unreacted starting materials or synthesis by-products. The eluent is then introduced into the ESI source, and the TOF analyzer measures the exact mass of the protonated molecule [M+H]⁺. The high mass accuracy of a TOF instrument allows for the calculated elemental formula to be confirmed with a high degree of confidence, distinguishing it from other compounds with the same nominal mass. The presence and identity of any impurities can also be investigated by analyzing their respective accurate masses and fragmentation patterns. nih.gov

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Quantitative Bioanalytical Applications

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) stands as a pivotal analytical technique for the quantitative determination of this compound in biological matrices. This methodology is indispensable in pharmacokinetic studies, offering high sensitivity, selectivity, and throughput. A typical UPLC-MS/MS method for the bioanalysis of small molecule aromatic amines and carboxamides from plasma or serum involves several key steps, including sample preparation, chromatographic separation, and mass spectrometric detection. waters.comacs.orgchromatographyonline.com

Sample preparation is critical for removing interferences from the biological matrix. A common and effective approach is protein precipitation, where a cold organic solvent like acetonitrile (B52724) or a mixture of isopropanol (B130326) with 0.1% formic acid is added to the plasma sample. waters.comnih.gov This denatures and precipitates plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing the analyte, can be further processed or directly injected into the UPLC-MS system.

For enhanced retention on reversed-phase columns and improved ionization efficiency, derivatization of the primary amine group of this compound can be employed. The use of reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQ•Tag) is a well-established strategy for the analysis of primary and secondary amines. waters.comwaters.com The derivatization reaction results in a product with superior chromatographic and mass spectrometric properties.

Chromatographic separation is typically achieved on a reversed-phase UPLC column, such as a C18 or HSS T3 column, with dimensions around 2.1 x 150 mm and a particle size of 1.8 µm. acs.org A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile) is commonly used to achieve efficient separation of the analyte from endogenous matrix components. acs.org

Detection and quantification are performed using a tandem quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). acs.org The MRM transitions are specific to the analyte and an internal standard. For derivatized amines, a common fragment ion at m/z 171, corresponding to the aminoquinoline (AMQ) moiety, is often monitored. waters.com The method's performance is assessed through validation parameters such as linearity, accuracy, precision, and the lower limit of quantification (LLOQ), which for similar small molecules can be in the low ng/mL to sub-pg/mL range. nih.govanapharmbioanalytics.com

Table 1: Illustrative UPLC-MS/MS Parameters for Bioanalysis of an Aromatic Amine

| Parameter | Value/Condition |

| Sample Preparation | |

| Matrix | Human Plasma/Serum |

| Method | Protein Precipitation with Acetonitrile |

| Derivatization Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ•Tag) |

| UPLC Conditions | |

| Column | HSS T3, 2.1 x 150 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Gradient elution over 7.5 min |

| MS/MS Conditions | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 1.5 kV |

| Desolvation Temperature | 600 °C |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| Common Fragment Ion | m/z 171 (from AccQ•Tag) |

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for the quantification of process-related impurities and degradation products. researchgate.netresearchgate.net A robust, stability-indicating HPLC method is essential for quality control in pharmaceutical development and manufacturing.

The development of such a method typically involves a reversed-phase approach, which is well-suited for the separation of moderately polar compounds like this compound. A C18 column is the most common choice for the stationary phase, offering excellent resolving power for a wide range of analytes. ijsrst.comnih.gov The mobile phase usually consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier, most commonly acetonitrile or methanol. sielc.comgoogle.com The addition of small amounts of acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds. nih.govresearchgate.net

Gradient elution is often preferred over isocratic elution for purity profiling, as it allows for the separation of impurities with a wide range of polarities within a reasonable analysis time. researchgate.net Detection is typically performed using a photodiode array (PDA) detector, which allows for the monitoring of absorbance at multiple wavelengths. A wavelength of around 254 nm is often suitable for aromatic compounds. researchgate.net

Method validation is performed according to ICH guidelines to ensure the method is fit for its intended purpose. ijsrst.com This includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness. Forced degradation studies are also conducted to demonstrate the stability-indicating nature of the method, ensuring that all potential degradation products can be separated from the main peak. ijsrst.com

Table 2: Typical HPLC Conditions for Purity Profiling of Aromatic Carboxamides

| Parameter | Condition |

| Chromatographic Conditions | |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | Ambient or controlled (e.g., 45°C) |

| Injection Volume | 10 µL |

| Run Time | 30-40 minutes (gradient) |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound. libretexts.orgchemistryhall.com It allows for the qualitative assessment of the consumption of starting materials and the formation of the product. libretexts.org

In a typical application for monitoring an amide synthesis, a TLC plate coated with silica (B1680970) gel is used as the stationary phase. chemistryhall.com Small aliquots of the reaction mixture are spotted onto the plate at different time intervals, alongside spots of the starting materials (the amine and the carboxylic acid or its activated derivative) for reference. libretexts.org A co-spot, containing both the reaction mixture and the starting material, is often used to aid in identification. libretexts.org

The choice of eluent (mobile phase) is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) is commonly employed. reddit.com The polarity of the eluent is adjusted to achieve a retention factor (Rf) for the product that is ideally between 0.2 and 0.8. chemistryhall.com

Visualization of the spots on the TLC plate can be achieved by various methods. Since this compound contains an aromatic ring, it is UV active and can be visualized under a UV lamp (typically at 254 nm). libretexts.org Additionally, staining reagents can be used. For example, a ninhydrin (B49086) stain can be used to visualize the primary amine starting material, which would show a characteristic color change upon heating. reddit.com The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org

Table 3: General TLC Parameters for Monitoring Amide Synthesis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 TLC plates |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Dichloromethane/Methanol mixtures |

| Application | Capillary spotting of starting materials and reaction mixture |

| Visualization | 1. UV light (254 nm) 2. Staining (e.g., Ninhydrin, Potassium Permanganate, Iodine) |

| Analysis | Comparison of Rf values of starting materials and product |

X-ray Crystallography for Solid-State Structural Analysis of Related Compounds

While a specific crystal structure for this compound may not be publicly available, X-ray crystallography provides invaluable insights into the three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state of structurally related N-aryl amides and benzamide (B126) derivatives. researchgate.netiucr.orgacs.org This information is crucial for understanding the compound's physical properties and its potential interactions with biological targets.

The crystal structures of benzamide and its derivatives often reveal the presence of extensive hydrogen bonding networks. acs.org The amide group, with its N-H donor and C=O acceptor, frequently participates in the formation of dimers or catemeric tapes. acs.org These interactions play a significant role in the packing of the molecules in the crystal lattice.

In N-aryl amides, the relative orientation of the aryl rings and the amide plane is a key structural feature. iucr.org The torsion angles between these planar regions can be influenced by the substituents on the aryl rings and the crystal packing forces. iucr.org For instance, in some N-aryl benzamides, the aryl rings are tilted with respect to each other, a conformation that can facilitate favorable π-stacking interactions in the crystal structure. iucr.org

The crystallographic data for a related compound would typically include the crystal system, space group, and unit cell dimensions. For example, a related benzamide derivative might crystallize in a monoclinic system with the space group P2(1)/n. researchgate.net The detailed analysis of such a structure would provide precise measurements of bond lengths and angles within the this compound moiety, as well as characterizing the intermolecular forces, such as hydrogen bonds and van der Waals interactions, that govern the solid-state assembly. researchgate.netiucr.org

Table 4: Representative Crystallographic Data for a Benzamide Derivative

| Parameter | Example Value |

| Crystal Data | |

| Empirical Formula | C14H13NO2 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | |

| a (Å) | 8.7694(11) |

| b (Å) | 6.2631(8) |

| c (Å) | 22.168(3) |

| α (°) | 90 |

| β (°) | 94.814(2) |

| γ (°) | 90 |

| Structural Features | |

| Key Interactions | N—H···O hydrogen bonding, π-stacking |

| Conformation | Tilt angle between aryl rings and amide plane |

Theoretical and Computational Investigations of N 3 Aminophenyl Cyclopentanecarboxamide

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule in the absence of environmental effects. These methods solve approximations of the Schrödinger equation to yield information about molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density, offering a balance between accuracy and computational cost. nih.gov DFT studies are instrumental in optimizing the molecular geometry of N-(3-aminophenyl)cyclopentanecarboxamide to find its most stable three-dimensional conformation.

Key applications of DFT for this compound include the determination of frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. These calculations can elucidate regions of the molecule that are more likely to donate or accept electrons, which is vital for understanding potential reaction mechanisms and intermolecular interactions. nih.govmdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 3.5 D | Measures molecular polarity |

Note: The data in this table is illustrative and based on typical values for similar organic molecules.

Conformational analysis is critical for understanding the flexibility of this compound, which is defined by the rotation around its single bonds. This analysis identifies low-energy conformers that are likely to exist and interact with biological targets.

Ab initio methods, such as Hartree-Fock (HF), derive results directly from theoretical principles without the inclusion of experimental data. nih.gov They are computationally intensive but provide a high level of accuracy for exploring the potential energy surface of a molecule. nih.govresearchgate.net By systematically rotating the key dihedral angles—such as those connecting the cyclopentane (B165970) ring to the amide group and the amide group to the aminophenyl ring—researchers can identify all stable conformers and the energy barriers for interconversion between them. nih.gov

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. wustl.edu This makes them significantly faster than ab initio or DFT methods, allowing for the rapid scanning of the conformational space of larger molecules, though with some sacrifice in accuracy. jocpr.com These methods are particularly useful for initial, broad conformational searches before refining the geometries of low-energy structures with more accurate methods like DFT or ab initio calculations. jocpr.com

Table 2: Example Conformational Analysis Results for Key Dihedral Angles

| Conformer | Dihedral Angle 1 (Cyclopentyl-Carbonyl) | Dihedral Angle 2 (Amide N-Phenyl) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 175° | 30° | 0.00 |

| 2 | -178° | -150° | 1.25 |

| 3 | 65° | 28° | 2.10 |

| 4 | -70° | -152° | 3.50 |

Note: This table presents hypothetical data to illustrate the results of a conformational analysis.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend theoretical investigations into the realm of biological systems, predicting how a ligand might interact with a protein target and the stability of that interaction over time.

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govmdpi.com For this compound, docking studies can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-protein complex. Given that structurally related aminophenyl benzamides have been identified as Histone Deacetylase (HDAC) inhibitors, HDACs represent a plausible hypothetical target for docking studies. nih.govresearchgate.net

The process involves placing the ligand in the binding site of the protein and using a scoring function to estimate the binding free energy. biointerfaceresearch.com The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the protein's active site. researchgate.net

Table 3: Hypothetical Docking Results of this compound with an HDAC Isoform

| Parameter | Result | Details |

| Binding Affinity | -8.5 kcal/mol | A lower value suggests stronger binding. |

| Hydrogen Bonds | 3 | Amine group with Asp101; Amide N-H with His142; Amide C=O with Tyr306. |

| Hydrophobic Interactions | 4 | Cyclopentyl ring with Pro35, Phe152; Phenyl ring with Phe208, Leu274. |

| Key Interacting Residues | Asp101, His142, Phe152, Phe208, Leu274, Tyr306 | Residues within the binding pocket forming significant contacts. |

Note: This data is illustrative, based on common interactions observed for HDAC inhibitors.

While docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. frontiersin.orgmdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the predicted binding mode and provide insights into the conformational changes in both the ligand and the protein upon binding. nih.gov

An MD simulation of the this compound-HDAC complex would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are calculated to assess structural stability. nih.gov A stable RMSD indicates that the ligand remains securely in the binding pocket. Furthermore, analysis of the simulation trajectory can reveal the persistence of key interactions, like hydrogen bonds, identified in the docking study. frontiersin.org

Table 4: Summary of Hypothetical MD Simulation Analysis (100 ns)

| Analysis Metric | Average Value | Interpretation |

| Ligand RMSD | 1.5 Å | Indicates the ligand maintains a stable conformation within the binding site. |

| Protein Backbone RMSD | 2.0 Å | Shows the overall protein structure remains stable after ligand binding. |

| Hydrogen Bond Occupancy (Amine-Asp101) | 92% | A highly stable and persistent hydrogen bond throughout the simulation. |

| Hydrogen Bond Occupancy (Amide-His142) | 75% | A relatively stable hydrogen bond is maintained. |

Note: This table contains representative data from a typical MD simulation analysis.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A 3D-QSAR model, for instance, could be developed for a series of aminophenyl carboxamide derivatives, including this compound, to understand the structural requirements for potent HDAC inhibition. researchgate.net

In a QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic properties) are calculated for each compound in the series. These descriptors are then correlated with their experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods. The resulting model can predict the activity of new, unsynthesized compounds and provide a visual representation of which structural features are favorable or unfavorable for activity. nih.gov For example, a QSAR model might indicate that hydrophobic groups like the cyclopentyl ring are crucial for activity, while certain substitutions on the phenyl ring could either enhance or diminish potency. nih.gov

Table 5: Statistical Parameters of a Hypothetical 3D-QSAR Model for HDAC Inhibitors

| Statistical Parameter | Value | Significance |

| Correlation Coefficient (r²) | 0.95 | Indicates a strong correlation between predicted and observed activity for the training set. |

| Cross-validated Correlation Coefficient (q²) | 0.82 | Demonstrates the model's good predictive power and robustness. |

| Fischer Ratio (F-value) | 150.5 | Shows high statistical significance of the model. |

| Standard Error of Estimate (SEE) | 0.15 | Indicates low deviation between predicted and observed values. |

Note: The data represents typical validation metrics for a robust QSAR model.

Derivation and Interpretation of Molecular Descriptors

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. These can be derived from its chemical graph (2D descriptors) or its three-dimensional conformation (3D descriptors). They are fundamental to quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) modeling.

For a compound like this compound, a range of descriptors would typically be calculated to characterize its physicochemical and structural features. These could include:

Topological Descriptors: These describe the connectivity of atoms in the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These relate to the 3D arrangement of the atoms, including molecular surface area and volume.

Electronic Descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).

Hydrophobic Descriptors: A key descriptor in this class is the logarithm of the octanol-water partition coefficient (logP), which indicates the molecule's lipophilicity.

The interpretation of these descriptors would provide insights into the molecule's potential behavior. For instance, a high logP value would suggest greater lipid solubility, which can influence membrane permeability. Electronic descriptors can shed light on the molecule's reactivity and ability to participate in intermolecular interactions.

Predictive Modeling for Biological Activity

Predictive modeling, often in the form of QSAR studies, aims to establish a mathematical relationship between the molecular descriptors of a series of compounds and their experimentally determined biological activity. These models can then be used to predict the activity of new, untested compounds.

A typical workflow for building a predictive model for a compound like this compound would involve:

Data Set Collection: Gathering a dataset of structurally related compounds with known biological activity against a specific target.

Descriptor Calculation: Calculating a wide range of molecular descriptors for all compounds in the dataset.

Model Development: Using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., support vector machines, random forests) to build the QSAR model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

Without a specific biological target and a corresponding dataset of active and inactive molecules related to this compound, the development of a predictive model is not feasible.

Applicability Domain and Model Validation Parameters

Model validation is equally important to ensure the robustness and predictive capability of the model. Key validation parameters include:

Coefficient of determination (R²): A measure of the goodness of fit for the training set.

Cross-validated coefficient of determination (Q²): A measure of the model's predictive power determined through internal validation (e.g., leave-one-out cross-validation).

External validation (R²_pred): A measure of the model's predictive power on an external set of compounds not used in model development.

A reliable QSAR model should have high values for R², Q², and R²_pred.

Theoretical Assessment of Pharmacokinetic Parameters (e.g., Oral Bioavailability)

Computational methods can also be used to predict the pharmacokinetic properties of a molecule, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Good oral bioavailability is a desirable property for many drugs, and it is influenced by factors such as aqueous solubility and intestinal permeability.

Several in-silico models and rules of thumb have been developed to predict oral bioavailability. One of the most well-known is Lipinski's Rule of Five , which suggests that poor oral absorption is more likely when a compound has:

More than 5 hydrogen bond donors.

More than 10 hydrogen bond acceptors.

A molecular weight greater than 500 daltons.

A logP greater than 5.

Other computational models can predict properties like aqueous solubility (logS), permeability through the Caco-2 cell line (a model of the intestinal epithelium), and interaction with metabolic enzymes like cytochrome P450s.

A theoretical assessment for this compound would involve calculating these parameters and comparing them to the established ranges for orally bioavailable drugs.

Structure Activity Relationship Sar Investigations of N 3 Aminophenyl Cyclopentanecarboxamide Derivatives

Elucidating Key Structural Features for Biological Activity

SAR studies have revealed that the biological activity of N-(3-aminophenyl)cyclopentanecarboxamide derivatives is highly dependent on the interplay of three main structural components: the cyclopentane (B165970) ring, the aminophenyl moiety, and the carboxamide linker.

For related cyclopentanecarboxamide (B1346233) series targeting the CCR2 receptor, specific substitutions on the cyclopentane ring are critical for potency. A study on 3-amino-1-alkyl-cyclopentane carboxamides demonstrated that the nature of the alkyl group at the C1 position significantly influences binding activity. nih.gov Short, branched alkyl groups were found to be optimal. This suggests that the size and shape of the substituent in this position are crucial for fitting into the receptor's binding pocket.

The aminophenyl ring is another key determinant of activity. The position of the amino group is particularly important; studies on other classes of molecules, such as aminobenzophenones, have shown that the presence of an amino group at the C-3 position (meta-position) can be crucial for maximal cytotoxic or receptor binding activity. nih.gov This highlights the role of the 3-amino group in forming specific interactions, such as hydrogen bonds, with the target protein.

A summary of key findings from SAR studies on analogous compounds is presented below:

| Structural Moiety | Modification | Impact on Activity |

| Cyclopentane Ring | C1-Alkyl Substituent | Short, branched groups (e.g., isopropyl, isobutyl) enhance CCR2 binding affinity. nih.gov |

| Aminophenyl Moiety | Position of Amino Group | The 3-amino (meta) position is often critical for potent biological activity in related scaffolds. nih.gov |

| Carboxamide Linker | - | Provides structural rigidity and key hydrogen bonding interactions. |

Rational Design of Analogs Based on SAR Data and Lead Optimization Strategies

The data gleaned from initial SAR studies serve as the foundation for the rational design of new, improved analogs. This process, known as lead optimization, involves an iterative cycle of designing, synthesizing, and testing new compounds to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

One key strategy is structural simplification, where non-essential parts of a complex lead molecule are removed to improve properties like synthetic accessibility and pharmacokinetic profiles while retaining potency. nih.gov Conversely, another approach involves creating more complex, conformationally constrained analogs to lock the molecule into its bioactive conformation, potentially increasing affinity for the target. researchgate.net

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are pivotal in this stage. nih.gov These techniques allow researchers to predict how modifications to the this compound scaffold might affect its interaction with a biological target before synthesis, thereby prioritizing the most promising candidates. For example, if a particular receptor pocket is known to be hydrophobic, analogs can be designed with more lipophilic groups directed toward that region.

Lead optimization for this class of compounds could involve:

Exploring diverse substituents on both the cyclopentane and aminophenyl rings to probe the limits of the binding pocket.

Modifying the carboxamide linker , for instance, by introducing methyl groups to alter hydrogen bonding capacity or by replacing it with a bioisostere to improve metabolic stability.

Introducing chiral centers to investigate the stereochemical requirements for binding.

This systematic approach has led to the discovery of highly potent compounds in related series, with some achieving nanomolar binding affinities for their targets. researchgate.net

Impact of Cyclopentane Ring Modifications on Activity and Selectivity

Modifications to the cyclopentane ring have a profound effect on the activity and selectivity of this compound derivatives. The ring acts as a scaffold, orienting the other functional groups in the correct three-dimensional space for optimal interaction with the biological target.

As established in SAR studies of CCR2 antagonists, the substitution at the C1 position of the cyclopentane ring is a critical determinant of potency. nih.gov A systematic investigation revealed a clear preference for specific alkyl groups.

Table: Impact of C1-Alkyl Substituent on CCR2 Binding Affinity

| C1-Substituent | Relative Binding Affinity |

|---|---|

| Isopropyl | High |

| Isobutyl | High |

| Cyclopropyl | High |

| Methyl | Moderate |

| Hydrogen | Low |

(Data synthesized from findings reported in analogous 3-amino-1-alkyl-cyclopentane carboxamide series) nih.gov

These findings indicate that a specific hydrophobic pocket exists in the receptor that favorably accommodates small, branched alkyl groups. Linear or larger substituents may cause steric clashes, reducing binding affinity.

Furthermore, introducing conformational constraints by incorporating the cyclopentane ring into a larger, rigid system, such as a spirocycle, has been a successful strategy. researchgate.net This approach reduces the number of possible conformations the molecule can adopt, which can decrease the entropic penalty of binding and lead to a significant increase in potency. Such modifications can also improve selectivity by creating a molecular shape that is highly specific for the intended target over other proteins. researchgate.net

Role of the Aminophenyl Moiety in Molecular Recognition and Interaction

The aminophenyl moiety is a crucial pharmacophoric element, playing a direct role in molecular recognition through specific interactions with the target protein. The 3-amino group is particularly significant as it can act as a hydrogen bond donor, forming a key anchoring point within the binding site.

Beyond hydrogen bonding, the phenyl ring itself can engage in various non-covalent interactions:

π-π Stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan in the receptor.

Hydrophobic Interactions: The nonpolar surface of the phenyl ring can interact with hydrophobic pockets in the target protein.

Cation-π Interactions: The electron-rich face of the aromatic ring can interact favorably with positively charged residues like lysine (B10760008) or arginine.

Substitutions on the aminophenyl ring offer another avenue for optimization. Adding small electron-withdrawing or electron-donating groups can modulate the pKa of the amino group or the electronic character of the ring, fine-tuning its interactions with the target and influencing properties like membrane permeability and metabolic stability.

Conformational Preferences and Their Influence on Biological Efficacy

The biological efficacy of a flexible molecule like this compound is not just dependent on its structure, but also on the specific three-dimensional conformation it adopts when it binds to its target—the "bioactive conformation." The molecule exists as an equilibrium of multiple, rapidly interconverting conformers in solution, but only a subset of these will be able to bind productively to the target.

Conformational analysis, using techniques like NMR spectroscopy and computational modeling, is employed to understand the preferred shapes of these molecules. nih.gov Studies on the closely related 3-amino-1-alkyl-cyclopentane carboxamide CCR2 antagonists have utilized this approach to understand the optimal relative positioning of the different parts of the molecule. researchgate.net By synthesizing and testing conformationally rigid analogs (e.g., spirocycles), researchers were able to infer the likely bioactive conformation. This work revealed the importance of the relative orientation between the substituent on the cyclopentane ring and the N-phenylamide group for high-affinity binding. researchgate.net

Key factors influencing conformation include:

Cyclopentane Ring Pucker: The cyclopentane ring is not flat and can adopt various "puckered" conformations (envelope or twist), which affects the orientation of its substituents.

Intramolecular Hydrogen Bonds: In some cases, a hydrogen bond can form between the amide N-H and the 3-amino group, which would significantly restrict the molecule's flexibility.

A molecule that has a low-energy conformation closely matching the required bioactive conformation is more likely to be a potent binder, as less energy is required to "pre-organize" it for binding. Therefore, designing derivatives that preferentially adopt this bioactive conformation is a powerful strategy for enhancing biological efficacy.

Biological Activities and Proposed Mechanisms of Action of N 3 Aminophenyl Cyclopentanecarboxamide Derivatives

Kinase Inhibition Profiles

Recent research has identified a novel series of potent inhibitors of Inositol (B14025) Phosphate (B84403) Multikinase (IPMK) derived from the N-(3-aminophenyl)cyclopentanecarboxamide scaffold. nih.gov IPMK is a critical nuclear kinase involved in the synthesis of higher-order inositol phosphate signaling molecules, gene expression regulation, and cell cycle control. nih.gov The development of specific chemical inhibitors for IPMK is crucial for validating genetic studies and further exploring its cellular functions. nih.gov

One notable derivative, N-(3-(5-(1H-Tetrazol-5-yl)benzo[c]isoxazol-3-yl)phenyl)cyclopentanecarboxamide , has been synthesized and characterized as a potent IPMK inhibitor. nih.gov Studies have demonstrated that the kinase activity of IPMK is linked to cellular proliferation, and its inhibition is being explored as a potential anti-cancer therapeutic strategy. nih.gov

Effects on Inositol Phosphate Metabolism: IPMK is responsible for producing various inositol phosphates, including InsP5, which is a necessary precursor for InsP6. nih.gov Genetic deletion of the IPMK gene leads to decreased levels of both InsP5 and InsP6. However, treatment of cells with an this compound-based IPMK inhibitor, compound 15, resulted in decreased levels of InsP5 without affecting InsP6 levels after 48 hours. This finding highlights a key difference between chemical inhibition and genetic knockout, revealing novel metabolic profiles and underscoring the importance of chemical tools to validate genetic findings. nih.gov

Effects on Cellular Proliferation and Transcriptional Regulation: Genetic studies have consistently linked IPMK's kinase activity to the control of gene expression and the cell cycle. nih.gov The growth of certain cancer cells, such as the human glioblastoma cell line U251-MG, can be halted by the nuclear activity of the tumor suppressor PTEN, which appears to antagonize IPMK's function in transcriptional regulation. nih.gov This suggests that tumors driven by this pathway might be responsive to IPMK inhibitors. nih.gov

To investigate the effect of IPMK inhibition on gene expression, transcriptome analysis was performed on U251-MG cells treated with a potent inhibitor from this chemical series. The analysis identified 993 transcripts that were differentially expressed, with 661 being downregulated and 332 upregulated. This confirms that chemical inhibition of IPMK significantly impacts transcriptional regulation in human cancer cells. nih.gov

| Transcript Regulation | Number of Genes Affected |

|---|---|

| Downregulated | 661 |

| Upregulated | 332 |

| Total Differentially Expressed | 993 |

These findings establish the this compound scaffold as a promising basis for the development of IPMK inhibitors with potential clinical applications, particularly in oncology. nih.gov

Based on the available scientific literature, there is no specific information regarding the activity of this compound derivatives as inhibitors of Aurora Kinases.

Research on the inhibition of Histone Deacetylase 2 (HDAC2) by derivatives of this compound is not available in the current body of scientific literature.

There is currently no available research detailing the effects of this compound derivatives on the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Information regarding the modulation of Serum and Glucocorticoid Regulated Kinase (SGK) activity by this compound derivatives has not been reported in the scientific literature.

G Protein-Coupled Receptor (GPCR) Modulation

Based on a review of the available literature, there are no specific studies or data on the modulation of G Protein-Coupled Receptors (GPCRs) by derivatives of this compound.

Protease-Activated Receptor 1 (PAR1) Specific Modulation in Platelet Activation Pathways

Protease-Activated Receptor 1 (PAR1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in hemostasis and thrombosis. It is the primary receptor for thrombin on human platelets. The activation of PAR1 is initiated by the proteolytic cleavage of its N-terminal extracellular domain by thrombin. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding intramolecularly to the receptor's second extracellular loop, thereby triggering downstream signaling cascades. This leads to platelet shape change, granule secretion, and aggregation, which are critical steps in the formation of a blood clot.

While there is a substantial body of research on PAR1 antagonists, particularly for their potential as antiplatelet therapies, specific studies detailing the activity of this compound derivatives as PAR1 modulators are not prominently featured in current literature. However, the development of synthetic small molecules containing carboxamide functionalities as antagonists for protease-activated receptors is an area of active investigation. These antagonists typically function by competitively binding to the receptor, thereby preventing the interaction of the tethered ligand and subsequent receptor activation. The investigation into N-aryl carboxamide derivatives as potential PAR1 antagonists could be a plausible future direction, given the structural features of the scaffold.

Allosteric Modulation Mechanisms of Adenosine (B11128) Receptors

Adenosine receptors, which include the A1, A2A, A2B, and A3 subtypes, are a class of purinergic G protein-coupled receptors involved in a wide array of physiological processes, including cardiovascular function, neurotransmission, and inflammation. Allosteric modulators offer a sophisticated mechanism for regulating receptor activity. Unlike orthosteric ligands that bind directly to the agonist binding site, allosteric modulators bind to a topographically distinct site on the receptor. This binding can induce a conformational change that alters the affinity and/or efficacy of the endogenous agonist, adenosine.

Positive allosteric modulators (PAMs) enhance the effect of the agonist, while negative allosteric modulators (NAMs) reduce it. This mechanism allows for a more subtle "tuning" of physiological responses, often with greater subtype selectivity and a lower incidence of side effects compared to traditional agonists or antagonists. While various chemical classes, such as imidazoquinolines and pyridinylisoquinolines, have been identified as allosteric modulators of adenosine receptors, particularly the A3 subtype, research specifically identifying this compound derivatives in this role is not currently available. Nevertheless, the aminophenyl and carboxamide moieties are common features in pharmacologically active molecules, suggesting that derivatives of this scaffold could potentially be explored for allosteric modulation of adenosine receptors.

Other Enzymatic Targets and Receptor Interactions

Trypanothione (B104310) Reductase Inhibition

Trypanothione reductase (TR) is a crucial flavoprotein oxidoreductase found in trypanosomatids, a group of protozoan parasites responsible for diseases like leishmaniasis, Chagas disease, and African trypanosomiasis. This enzyme is essential for the parasite's survival as it maintains the intracellular thiol balance and protects the parasite from oxidative stress by catalyzing the NADPH-dependent reduction of trypanothione disulfide. Because TR is absent in humans, who rely on the glutathione (B108866) reductase system, it is considered a prime target for the development of selective anti-parasitic drugs.

Various classes of compounds have been investigated as TR inhibitors, including tricyclic compounds and aminopropanone derivatives. These inhibitors typically act by competing with the trypanothione substrate or the NADPH cofactor. Although studies specifically investigating this compound derivatives as TR inhibitors have not been published, the general structure containing an amide linkage and aromatic rings is present in many enzyme inhibitors. Future research could explore whether modifications to the cyclopentanecarboxamide (B1346233) scaffold could yield compounds with affinity for the unique substrate-binding site of TR.

Thromboxane (B8750289) A2/Prostaglandin (B15479496) H2 (TXA2/PGH2) Receptor Antagonism

The thromboxane A2/prostaglandin H2 receptor, also known as the TP receptor, is a G protein-coupled receptor that, upon activation by its agonists thromboxane A2 (TXA2) and prostaglandin H2 (PGH2), mediates platelet aggregation and vasoconstriction. Consequently, antagonists of the TP receptor are of significant interest for their potential as antithrombotic agents.

Research into structurally related analogs provides the most compelling evidence for the potential activity of this compound derivatives. Specifically, a series of compounds where the carboxylic acid group of known TP receptor antagonists was replaced with a cyclopentane-1,3-dione (CPD) moiety has been synthesized and evaluated. These CPD-containing molecules, which share the cyclopentane (B165970) ring with this compound, have demonstrated remarkable potency as TP receptor antagonists.

Some of these derivatives were found to be significantly more active than their parent carboxylic acid compounds. The nature of the substituent on the cyclopentane ring was shown to be critical, influencing whether the inhibition was reversible or apparently irreversible. This suggests that the cyclopentane scaffold is well-suited for interaction with the TP receptor.

| Compound | Structure | IC50 (nM) | Inhibition Type |

|---|---|---|---|

| 11 | A derivative with an aliphatic substituent at C2 of the CPD unit. | 15.3 ± 2.1 | Reversible |

| 23 | A derivative with an electron-rich aromatic substituent at C2 of the CPD unit. | 1.8 ± 0.3 | Apparently Irreversible |

| 24 | A derivative with an electron-rich aromatic substituent at C2 of the CPD unit. | 2.5 ± 0.4 | Apparently Irreversible |

| 28 | A derivative with an aliphatic substituent at C2 of the CPD unit. | 8.7 ± 1.5 | Reversible |

These findings strongly indicate that the cyclopentane moiety is a key pharmacophore for TP receptor antagonism. Further exploration of this compound derivatives could potentially yield novel and potent TP receptor antagonists.

Cellular and Molecular Responses to this compound Analogs

Based on the significant findings for structurally related cyclopentane derivatives as Thromboxane A2/Prostaglandin H2 (TP) receptor antagonists, the anticipated cellular and molecular responses of active this compound analogs would primarily involve the modulation of platelet and vascular smooth muscle function.

Antagonism of the TP receptor would lead to a direct inhibition of platelet activation pathways induced by TXA2 and PGH2. On a cellular level, this would manifest as a reduction or complete blockage of platelet shape change, degranulation (release of pro-thrombotic factors from dense and alpha granules), and aggregation.

The molecular mechanism underlying these cellular responses involves the interruption of the Gq/11 signaling cascade. Upon binding of agonists like TXA2, the TP receptor activates Gq/11 proteins, which in turn stimulate phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a rise in cytosolic Ca2+ concentration, a key event for platelet activation. An effective antagonist would prevent this cascade, thereby maintaining basal intracellular calcium levels and keeping platelets in a quiescent state. In vascular smooth muscle cells, TP receptor antagonism would lead to vasodilation by preventing agonist-induced calcium influx and subsequent contraction.

Furthermore, some N-aryl carboxamide derivatives have shown anti-proliferative activity against various cancer cell lines. For instance, certain N-phenyl-1H-indazole-1-carboxamides have been found to inhibit cell growth and cause an increase of cells in the G0-G1 phase of the cell cycle. While structurally distinct, these findings suggest that the broader class of N-aryl carboxamides could possess antiproliferative effects, a potential avenue for future research into this compound derivatives.